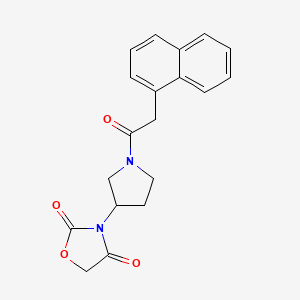
Thian-2-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thian-2-ylmethanamine is a chemical compound that is part of a broader class of organic compounds known as thieno[2,3-d]pyrimidines. These compounds are characterized by a fused ring structure that includes a thiophene ring and a pyrimidine ring. The synthesis and study of such compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamines involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the core structure with two points of diversity . This process allows for the introduction of various substituents at different positions on the thieno[2,3-d]pyrimidine ring, enabling the creation of a combinatorial library with a wide range of chemical entities. The approach discussed in the paper emphasizes the use of simple manual techniques for parallel reactions and straightforward purification procedures to yield highly pure final products .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines and related compounds has been extensively studied using various spectroscopic and computational methods. For instance, the benzo[d]thiazole derivative, a structurally related compound, has been characterized by FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been employed to optimize the molecular geometry and to predict vibrational modes, chemical shift values, and electronic properties, which show good consistency with experimental data .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-2-ylmethanamines can undergo further chemical reactions to introduce additional functional groups. For example, the ester groups at the 6-position of the thieno[2,3-d]pyrimidine ring can be used in amide synthesis . Additionally, related compounds such as Schiff bases derived from thiazol-2-yl and thiophene-2-ylmethylene groups can participate in molecular docking interactions with proteins, suggesting potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-2-ylmethanamines and related compounds are influenced by their molecular structure. The thermal behavior of these compounds can be studied using TG/DTA thermograms, which provide insights into their stability and decomposition patterns . The electronic structure, including the frontier molecular orbitals and molecular electrostatic potential, can be analyzed using DFT calculations to understand their reactivity and interaction with other molecules . Additionally, the nonlinear optical properties and pharmacological properties, including drug-likeness, can be predicted using computational methods .
Wissenschaftliche Forschungsanwendungen
Terahertz Radiation and Biological Effects
Thian-2-ylmethanamine, a compound related to thiophenes, is part of the broader context of terahertz (THz) radiation research. Studies in this area focus on the biological effects of THz radiation, which is significant for applications in medical diagnosis and security. This compound and related compounds might be used in conjunction with THz technology for imaging and sensing in various applications, including cancer diagnosis and border security. Understanding THz interactions with biological systems, such as those involving thiophene derivatives, is crucial for the safe and effective use of this technology (Wilmink & Grundt, 2011).
Antimicrobial Activity
A study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, which incorporates this compound, reveals its significant antimicrobial properties. This compound has demonstrated effectiveness against various microorganisms, indicating its potential in developing new antimicrobial agents. The study’s insights into the compound's molecular structure and docking studies with a lung cancer protein suggest broader applications in both antimicrobial and cancer research (Cakmak et al., 2022).
Cancer Research
Research involving this compound has shown promising results in cancer research. Piperazine-2,6-dione derivatives, including those derived from this compound, have been evaluated for anticancer activity. These compounds exhibited significant anticancer properties, suggesting their potential in developing new cancer therapies (Kumar et al., 2013).
Chemical Synthesis and Diversity
This compound has been utilized in the synthesis of a diverse combinatorial library of thieno[2,3-d]pyrimidin-2-ylmethanamines. This showcases the compound's versatility in facilitating the development of a wide range of derivatives with potential applications across various fields, including pharmacology and material science (Bogolubsky et al., 2007).
Photodynamic Therapy for Breast Cancer
In a novel application, a compound involving pyridin-2-ylmethanamine was used to form an iron(III) complex, which was then applied in photodynamic therapy for breast cancer. This research demonstrates the potential of this compound related compounds in innovative cancer treatments (Zhu et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
thian-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEJBHDPGPXFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)
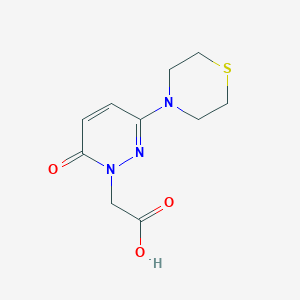
![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)
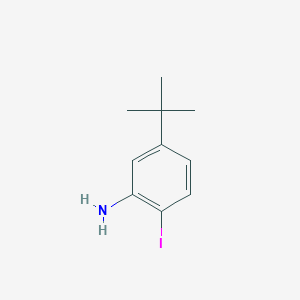
![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)
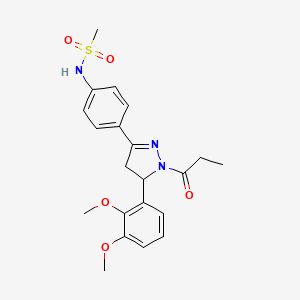
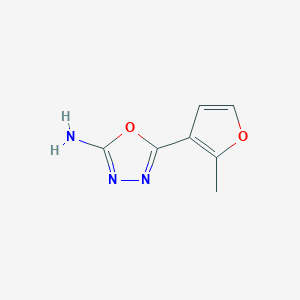
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B3001047.png)
![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)
